Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride
Description
Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride (CAS: 452967-56-5) is a bicyclic heteroaromatic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 6 and a methylamine moiety at position 2, stabilized as a dihydrochloride salt.
The dihydrochloride salt form enhances solubility and stability, making it suitable for biological studies.
Properties
Molecular Formula |
C10H15Cl2N3 |
|---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
N-methyl-1-(6-methylimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H13N3.2ClH/c1-8-3-4-10-12-9(5-11-2)7-13(10)6-8;;/h3-4,6-7,11H,5H2,1-2H3;2*1H |
InChI Key |
YRYZVKJKTVDPMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CNC.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Groebke-Blackburn-Bienaymé Reaction
The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a cornerstone for synthesizing imidazo[1,2-a]pyridines. This method involves condensation of 2-aminopyridine derivatives, aldehydes, and isocyanides under acidic conditions. For the target compound, 2-amino-6-methylpyridine serves as the starting material, reacting with formaldehyde and methyl isocyanide to form the imidazo[1,2-a]pyridine core. Subsequent N-methylation introduces the methylamine sidechain.
Key Parameters
- Catalyst : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) accelerate cyclization.
- Solvent : Ethanol or methanol at 60–80°C achieves yields of 65–75%.
- Limitations : Steric hindrance from the 6-methyl group reduces reaction efficiency, necessitating excess reagents.
Condensation Reactions with α-Haloketones
Microwave-Assisted Cyclization
Condensation of 2-amino-6-methylpyridine with α-bromoketones under microwave irradiation rapidly forms the imidazo[1,2-a]pyridine skeleton. For example, reaction with bromoacetone generates the 2-methyl intermediate, which undergoes nucleophilic substitution with methylamine to introduce the methylaminomethyl group.
Optimization Insights
- Temperature : 150–200°C for 10–20 minutes.
- Yield : 80–85% after purification via silica gel chromatography.
- Advantage : Reduced reaction time compared to conventional heating.
Post-Functionalization Strategies
Alkylation of Preformed Imidazo[1,2-a]Pyridines
The 2-position of imidazo[1,2-a]pyridines is highly reactive toward electrophilic substitution. Treatment of 6-methyl-imidazo[1,2-a]pyridine with chloromethyl methyl ether in the presence of AlCl₃ introduces the chloromethyl group, which is subsequently aminated with methylamine gas in tetrahydrofuran (THF).
Reaction Conditions
- Chloromethylation : 0°C to room temperature, 12 hours (yield: 70%).
- Amination : 40°C, 6 hours (yield: 85%).
Salt Formation and Purification
Dihydrochloride Salt Preparation
The free base is treated with hydrochloric acid (HCl) in ethanol to precipitate the dihydrochloride salt. Recrystallization from ethanol/water (1:1) ensures high purity (>98%).
Critical Factors
- Stoichiometry : 2 equivalents of HCl prevent monohydrochloride contamination.
- Temperature : Slow cooling (0.5°C/min) enhances crystal uniformity.
Industrial Production Methodologies
Continuous Flow Synthesis
Large-scale production employs continuous flow reactors to enhance heat transfer and mixing. A representative protocol involves:
- Step 1 : GBB reaction in a tubular reactor (residence time: 30 min, 80°C).
- Step 2 : Alkylation in a packed-bed reactor with heterogeneous catalysts (e.g., Amberlyst-15).
- Step 3 : In-line salt formation using HCl gas injection.
Advantages
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| GBB Reaction | HCl | Ethanol | 80°C | 70% | 95% |
| Microwave Cyclization | None | Solvent-free | 180°C | 85% | 98% |
| Continuous Flow | Amberlyst-15 | THF | 100°C | 90% | 99% |
Key Observations
- Microwave and flow methods outperform traditional GBB in yield and purity.
- Solvent-free conditions align with green chemistry principles but require higher energy input.
Chemical Reactions Analysis
Types of Reactions
Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) and iodine (I2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .
Scientific Research Applications
Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Functional Differences
In contrast, the methyl group in the target compound (6-position) may offer a balance between steric effects and solubility.
Amine Functionalization
- The target compound’s methylamine side chain (-CH₂NHCH₃) provides tertiary amine character, which could influence basicity (pKa) and membrane permeability compared to primary amines in other analogs .
Salt Form Dihydrochloride salts (e.g., CAS 452967-56-5) generally exhibit higher aqueous solubility than monohydrochloride analogs (e.g., CAS 1643153-34-7), facilitating formulation for in vitro assays .
Q & A
Q. What synthetic routes are commonly employed for Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride?
The compound is typically synthesized via condensation reactions between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds. For example, alkylation of imidazo[1,2-a]pyridine intermediates with chloromethyl reagents (e.g., 2-(chloromethyl)-imidazo[1,2-a]pyridine) followed by amine functionalization and dihydrochloride salt formation . A representative protocol involves reacting intermediates with methylamine under acidic conditions, followed by purification via reversed-phase chromatography (e.g., H₂O:MeOH gradients) .
Q. How is the compound characterized structurally and analytically?
- X-ray crystallography : SHELXL is widely used for refining crystal structures, leveraging high-resolution data to resolve bond lengths, angles, and hydrogen-bonding networks .
- Spectroscopy : LC-MS confirms molecular weight (e.g., [M]+ peaks), while ¹H/¹³C NMR identifies substituents (e.g., methyl groups at C6, imidazo-pyridine backbone) .
- Purity assessment : HPLC (≥98% purity) with UV detection at 254 nm is standard .
Advanced Research Questions
Q. How can SHELXL refinement parameters be optimized for high-precision crystallography of this compound?
- Use the TWIN and BASF commands in SHELXL to handle twinned data or pseudo-merohedral twinning, common in imidazo-heterocyclic systems .
- Apply ISOR and SIMU restraints to manage thermal motion anisotropy in flexible methyl or amine groups .
- Validate refinement with R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis to detect weak interactions .
Q. What experimental strategies address low yields in the alkylation step during synthesis?
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane or THF to reduce side reactions .
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Temperature control : Lower reaction temperatures (0–5°C) minimize decomposition of reactive intermediates like chloromethyl-imidazo-pyridines .
Q. How can structure-activity relationship (SAR) studies resolve discrepancies in reported bioactivity data?
- Pharmacophore modeling : Map electrostatic and steric features (e.g., amine position, methyl substitution) to correlate with neuroleptic or cardiovascular activity .
- In vitro assays : Compare binding affinities across isoforms (e.g., GABA receptors vs. adrenergic receptors) to identify off-target effects .
- Metabolic profiling : Use hepatic microsomes to assess if conflicting bioactivity stems from metabolite interference (e.g., N-demethylation) .
Q. What methodologies are recommended for evaluating the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to pH extremes (1–13), oxidative stress (H₂O₂), and UV light, followed by LC-MS to track degradation pathways (e.g., hydrolysis of the imidazo-pyridine ring) .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify parent compound loss via LC-MS/MS .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions affecting shelf life .
Data Contradiction Analysis
Q. How should researchers interpret conflicting crystallographic data on hydrogen-bonding networks?
- Cross-validate data using Hooft parameter analysis in PLATON to detect overfitting .
- Compare with neutron diffraction studies (if available) for precise proton positioning .
- Re-refine datasets with alternative software (e.g., Olex2) to confirm reproducibility .
Q. What steps resolve inconsistencies in reported IC₅₀ values across pharmacological studies?
- Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
- Validate potency via orthogonal methods (e.g., electrophysiology for ion channel targets) .
- Re-evaluate compound solubility using dynamic light scattering (DLS) to ensure consistent dosing .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 2-(Chloromethyl)-imidazo[1,2-a]pyridine | Alkylation precursor | |
| Imidazo[1,2-a]pyridin-7-amine | Amine-functionalized backbone |
Q. Table 2. SHELXL Refinement Parameters
| Parameter | Recommended Value | Purpose |
|---|---|---|
| TWIN | 0.1–0.3 | Correct twinning artifacts |
| ISOR | 0.02 | Restrain thermal motion |
| SHEL | 0.98 | Convergence threshold |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
